

Application Notes and Protocols: D-Methionine-N-fmoc-d3 in Neuroscience Research

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Compound of Interest

Compound Name: *D-Methionine-N-fmoc-d3*

Cat. No.: B15558724

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of **D-Methionine-N-fmoc-d3** in neuroscience research. This deuterated and protected D-amino acid serves as a specialized building block for the synthesis of isotopically labeled peptides, enabling advanced studies in proteomics, metabolic tracing, and drug discovery related to neurological health and disease.

Introduction to D-Amino Acids and Isotopic Labeling in Neuroscience

D-amino acids, once thought to be absent in mammals, are now recognized as crucial signaling molecules in the central nervous system.[1][2][3][4] D-serine and D-aspartate, for example, are well-characterized modulators of the N-methyl-D-aspartate (NMDA) receptor, playing significant roles in synaptic plasticity, learning, and memory.[1][2][3][5] Dysregulation of D-amino acid levels has been implicated in various neurological disorders, including schizophrenia, Alzheimer's disease, and Parkinson's disease.[1][2][3][4]

Stable isotope labeling, particularly with deuterium (d), offers a powerful tool for tracing the metabolic fate of molecules and quantifying proteins and peptides in complex biological samples.[6][7][8] The use of deuterated amino acids in combination with mass spectrometry allows for precise tracking and quantification, providing insights into protein synthesis, degradation, and post-translational modifications.[6][7][8] **D-Methionine-N-fmoc-d3**, with its

deuterated methyl group, is designed for incorporation into synthetic peptides, which can then be used as internal standards for mass spectrometry or as probes to study peptide metabolism and transport in the brain.

Applications of D-Methionine-N-fmoc-d3

The primary application of **D-Methionine-N-fmoc-d3** is in the synthesis of deuterated peptides containing D-methionine for use in neuroscience research. These peptides can be instrumental in:

- **Quantitative Proteomics and Metabolomics:** Synthesized peptides containing D-Methionine-d3 can serve as heavy internal standards for the accurate quantification of their endogenous, light counterparts in brain tissue, cerebrospinal fluid (CSF), or plasma by mass spectrometry.
- **Metabolic Stability and Pathway Analysis:** By introducing peptides containing D-Methionine-d3 into neuronal cell cultures or animal models, researchers can trace their metabolic fate, identify degradation products, and study their stability in the presence of proteases.
- **Blood-Brain Barrier (BBB) Permeability Studies:** Labeled peptides can be used to assess their ability to cross the BBB, a critical step in the development of CNS-targeting therapeutics.
- **Receptor Binding and Pharmacokinetic Studies:** Deuterated peptide ligands can be used in competitive binding assays and to study the pharmacokinetics (absorption, distribution, metabolism, and excretion) of potential therapeutic peptides.

Experimental Protocols

Protocol 1: Synthesis of a Deuterated Neuropeptide using D-Methionine-N-fmoc-d3

This protocol outlines the solid-phase synthesis of a hypothetical deuterated pentapeptide (Tyr-D-Ala-Gly-Phe-D-Met(d3)) using Fmoc chemistry.

Materials:

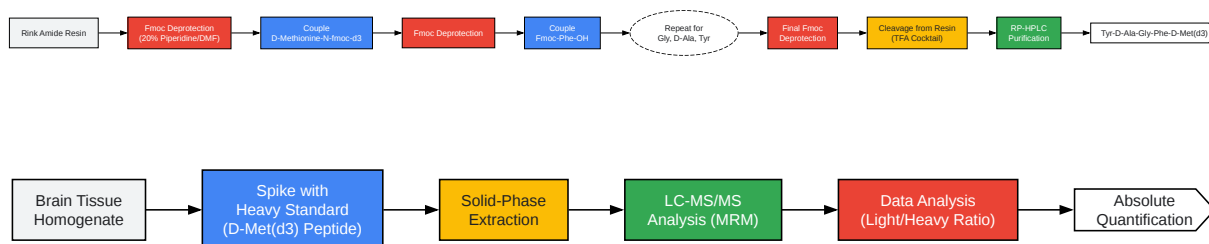
- Rink Amide MBHA resin

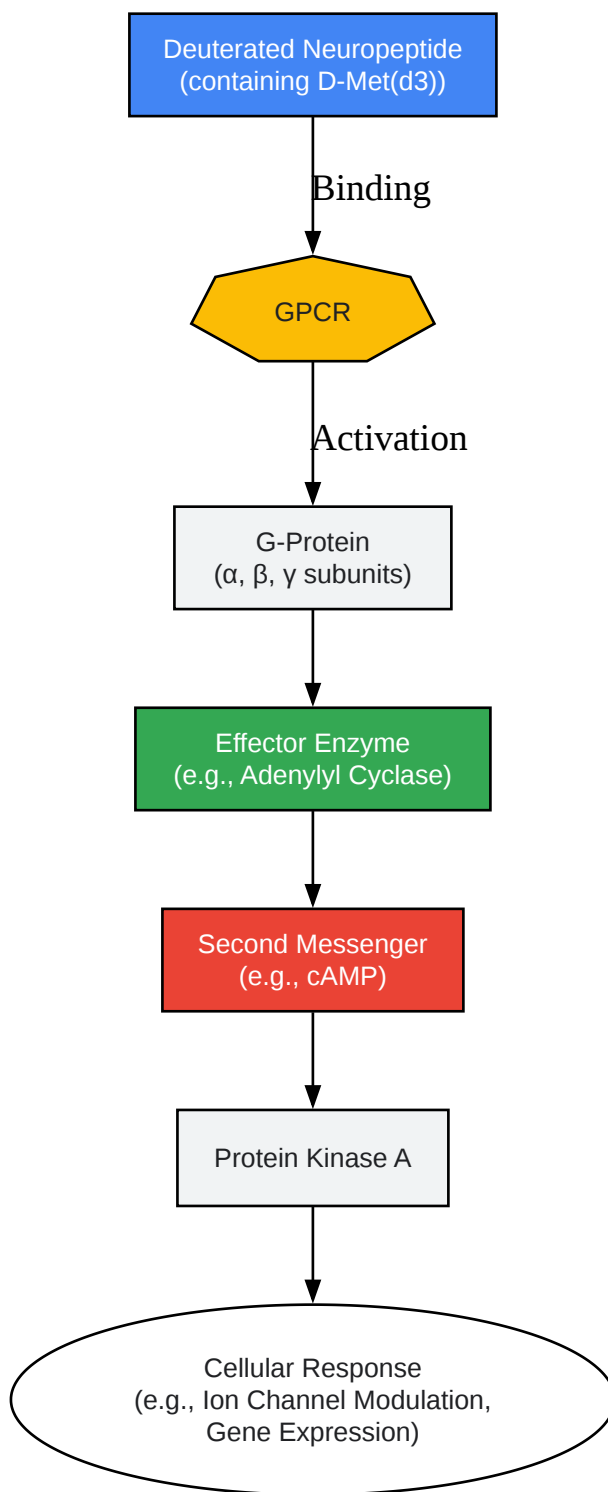
- Fmoc-protected amino acids (Fmoc-Tyr(tBu)-OH, Fmoc-D-Ala-OH, Fmoc-Gly-OH, Fmoc-Phe-OH)
- **D-Methionine-N-fmoc-d3**
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Piperidine
- N,N'-Diisopropylcarbodiimide (DIC)
- OxymaPure
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Water
- Solid-phase peptide synthesis vessel
- Shaker

Procedure:

- Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
- Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
- First Amino Acid Coupling (D-Methionine-d3):
 - Dissolve **D-Methionine-N-fmoc-d3** (3 eq), DIC (3 eq), and OxymaPure (3 eq) in DMF.
 - Add the activation mixture to the resin and shake for 2 hours.
 - Wash the resin with DMF and DCM. Perform a Kaiser test to confirm complete coupling.

- **Iterative Deprotection and Coupling:** Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid (Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-D-Ala-OH, Fmoc-Tyr(tBu)-OH).
- **Final Deprotection:** After the final coupling, remove the N-terminal Fmoc group with 20% piperidine in DMF.
- **Cleavage and Side-Chain Deprotection:** Cleave the peptide from the resin and remove side-chain protecting groups by treating with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.
- **Peptide Precipitation and Purification:** Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
- **Characterization:** Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC.





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